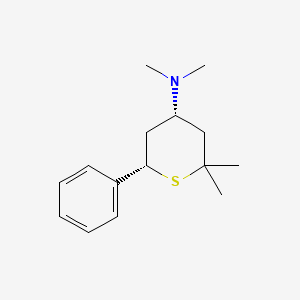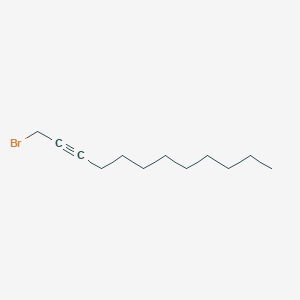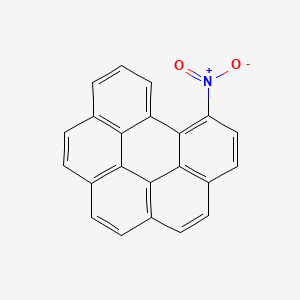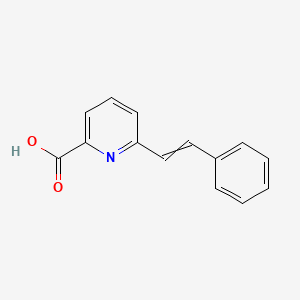![molecular formula C13H17O3PS B14418961 Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester CAS No. 84258-56-0](/img/structure/B14418961.png)
Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonic acid group bonded to a benzo[b]thien-2-ylmethyl moiety and two ethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester typically involves the reaction of benzo[b]thien-2-ylmethyl chloride with diethyl phosphite. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonic acid ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonic acid esters.
Applications De Recherche Scientifique
Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, (phenylmethyl)-, diethyl ester: Similar structure but with a phenylmethyl group instead of a benzo[b]thien-2-ylmethyl group.
Diethyl phosphite: Lacks the benzo[b]thien-2-ylmethyl group and has simpler structure.
Uniqueness
Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester is unique due to the presence of the benzo[b]thien-2-ylmethyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phosphonic acid esters and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
84258-56-0 |
|---|---|
Formule moléculaire |
C13H17O3PS |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylmethyl)-1-benzothiophene |
InChI |
InChI=1S/C13H17O3PS/c1-3-15-17(14,16-4-2)10-12-9-11-7-5-6-8-13(11)18-12/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
PZLNOMXSVZFRJB-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC2=CC=CC=C2S1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


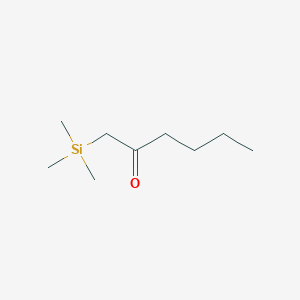
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
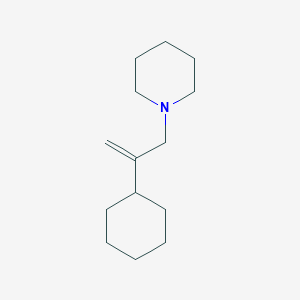
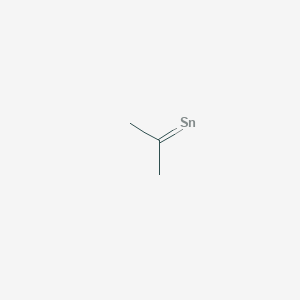
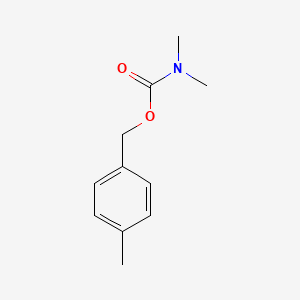
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
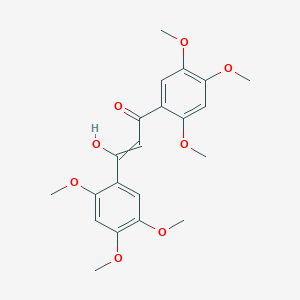
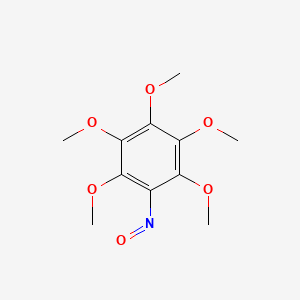
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
